Z-360

CCK2 receptor Binding affinity Ki value

Pancreatic cancer researchers often face limited options for targeting gastrin-driven tumor signaling. Z-360 (Nastorazepide) is the most clinically advanced oral CCK2/gastrin receptor antagonist, with Phase II data in PDAC. • Ki = 0.47 nM at human CCK2 receptor; potently inhibits gastrin-induced Akt phosphorylation • Synergistic tumor reduction (84% ↓ vs. single agents) when combined with gemcitabine in orthotopic PDAC models • Oral bioavailability enables chronic dosing in rodent studies, mirroring clinical regimens Supplied as ≥98% pure white solid powder; shipped ambient for global delivery.

Molecular Formula C29H36N4O5
Molecular Weight 520.6 g/mol
Cat. No. B1260678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-360
Synonymscalcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate)
Z-360
Molecular FormulaC29H36N4O5
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
InChIInChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)
InChIKeyVIJCCFFEBCOOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-360 (Nastorazepide): A Clinically Advanced, Orally Bioavailable CCK2 Receptor Antagonist for Pancreatic Cancer Research


Z-360 (Nastorazepide) is an orally bioavailable, small-molecule antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor [1]. It belongs to the 1,5-benzodiazepine class and has advanced to Phase II clinical evaluation in combination with gemcitabine for metastatic pancreatic adenocarcinoma [2]. Preclinically, Z-360 exhibits sub-nanomolar affinity for the human CCK2 receptor (Ki = 0.47 nM) and demonstrates potent inhibition of gastrin-stimulated signaling and tumor growth in multiple human xenograft models [3]. Its development is driven by the need for targeted agents that can modulate the tumor-promoting effects of gastrin, a peptide hormone frequently overexpressed in gastrointestinal and pancreatic cancers [4].

Why Z-360 Cannot Be Simply Replaced by Another CCK2 Antagonist in Pancreatic Cancer Studies


While several CCK2 receptor antagonists have been described in the literature (e.g., YF476, L-365,260, CI-988), they are not functionally interchangeable with Z-360. Key differentiating factors include Z-360's oral bioavailability profile, which is critical for its combination therapy regimen with gemcitabine, and its unique in vivo efficacy in orthotopic pancreatic models where it demonstrates synergistic tumor growth inhibition when combined with gemcitabine [1]. Furthermore, Z-360 exhibits a distinctive pharmacological phenotype in pain models, where it inhibits CCK1-mediated nociceptive responses at high doses, an effect not observed with YF476 at comparable or lower doses [2]. These context-dependent activities, combined with its specific physicochemical properties (e.g., moderate aqueous solubility and high GI absorption) that influence formulation and dosing, preclude simple substitution with other in-class compounds [3].

Quantitative Differentiators for Z-360 (Nastorazepide) Against Closest CCK2 Antagonist Comparators


Z-360 Demonstrates Superior Binding Affinity for Human CCK2 Receptor Compared to L-365,260

Z-360 exhibits significantly higher binding affinity for the human CCK2 receptor than the commonly used comparator antagonist L-365,260. Z-360 inhibits [³H]CCK-8 binding with a Ki of 0.47 nM, while L-365,260 has a reported Ki of 7 nM for the CCK2 receptor [1].

CCK2 receptor Binding affinity Ki value Pancreatic cancer

Z-360 Combines with Gemcitabine to Inhibit Orthotopic Pancreatic Tumor Growth by 84% vs. Single Agents

In an orthotopic pancreatic cancer xenograft model (PANC-1 cells), the combination of Z-360 (100 mg/kg, oral) and gemcitabine (100 mg/kg, intraperitoneal) decreased final tumor weight by 84% compared to single-agent treatments (p=0.002) [1]. The study also demonstrated increased apoptosis and decreased microvessel density in tumor tissue from the combination group.

Orthotopic xenograft Tumor growth inhibition Gemcitabine combination Pancreatic adenocarcinoma

Z-360 Plus Gemcitabine Prolongs Median Overall Survival by 1.3 Months in Phase II Metastatic Pancreatic Cancer Trial vs. Gemcitabine Alone

In a randomized Phase II trial of patients with metastatic pancreatic adenocarcinoma, the addition of Z-360 (60 mg twice daily) to standard gemcitabine therapy resulted in a median overall survival (OS) of 8.5 months, compared to 7.2 months for gemcitabine plus placebo [1]. This represents a 1.3-month prolongation in median OS and a 19% reduction in the risk of death (HR = 0.81), although the difference did not reach statistical significance in this exploratory study.

Phase II clinical trial Overall survival Metastatic pancreatic cancer Gemcitabine combination

Z-360 Exhibits Potent Anti-Allodynic Effects in a Mouse Model of Cancer-Induced Pain, a Phenotype Not Shared by YF476

In a mouse model of cancer-induced pain (MIA PaCa-2 cell inoculation), oral administration of Z-360 at 100 and 300 mg/kg produced a significant anti-allodynic effect after both single and repeated dosing [1]. In contrast, the CCK2 antagonist YF476 had no effect on formalin-induced nociception at 1 and 10 mg/kg [1]. This suggests that Z-360's analgesic properties are mediated, at least in part, through a CCK1 receptor-dependent mechanism at higher doses, a functional attribute not observed with YF476 at the doses tested.

Cancer pain Analgesic effect Allodynia CCK1 receptor

Z-360 Demonstrates High Oral Bioavailability and Favorable GI Absorption Profile for Oral Dosing

Computational predictions and in vivo pharmacokinetic data indicate that Z-360 possesses high gastrointestinal (GI) absorption and oral bioavailability [1]. Key physicochemical properties include a moderate aqueous solubility (logS ESOL = -5.49) and a W-LogP of 2.39, which contribute to its favorable oral absorption profile [1]. This is a critical differentiator from other CCK2 antagonists that may require parenteral administration or exhibit poor oral pharmacokinetics, such as some benzodiazepine derivatives.

Oral bioavailability GI absorption Physicochemical properties Drug development

Optimal Use Cases for Z-360 in Pancreatic Cancer Research and Development


Preclinical In Vivo Efficacy Studies of Combination Therapies in Orthotopic Pancreatic Cancer Models

For researchers investigating novel combination regimens for pancreatic ductal adenocarcinoma (PDAC), Z-360 is uniquely suited for orthotopic xenograft studies due to its proven synergistic effect with gemcitabine, resulting in an 84% reduction in tumor weight compared to single agents [1]. Its oral route of administration allows for convenient, chronic dosing in mice, mirroring its intended clinical use.

Phase II/III Clinical Trials Evaluating CCK2-Targeted Add-on Therapy in Metastatic Pancreatic Cancer

Z-360 is the most clinically advanced oral CCK2 antagonist for pancreatic cancer, with completed Phase II data demonstrating a trend toward improved overall survival when added to gemcitabine (median OS 8.5 vs. 7.2 months; HR=0.81) [2]. This makes it the compound of choice for sponsors designing follow-on trials to confirm a survival benefit in this challenging indication.

Mechanistic Studies Investigating Gastrin-Mediated AKT Signaling and Apoptosis in GI Cancers

Investigators exploring the role of gastrin/CCK2R signaling in anti-apoptotic pathways will find Z-360 to be a highly specific tool compound. It has been demonstrated to potently inhibit gastrin-induced PKB/Akt phosphorylation to control levels in human CCK2R-expressing cells, providing a clear mechanistic link to its pro-apoptotic effects in vivo [3].

Analgesic Drug Discovery for Cancer-Associated Pain

Due to its unique ability to attenuate cancer-induced allodynia and inflammatory pain at higher doses (100-300 mg/kg), likely via CCK1 receptor blockade, Z-360 can serve as a pharmacological probe for dissecting CCK receptor-mediated pain pathways [4]. Its dual anti-tumor and analgesic properties also make it a compelling lead for developing agents that address both tumor burden and pain simultaneously.

Technical Documentation Hub

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